molecular formula C20H22N4O2 B7817353 4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide

4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B7817353
M. Wt: 350.4 g/mol
InChI Key: NOYQBZJSSYNYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction using benzoyl chloride and an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or benzamide moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced benzamide derivatives.

Scientific Research Applications

4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(4-methoxyphenyl)benzamide: A structurally similar compound with a different substitution pattern on the triazole ring.

    2-tert-butyl-4-methoxyphenol: Another compound with a tert-butyl group and methoxyphenyl moiety, but lacking the triazole and benzamide groups.

Uniqueness

4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide is unique due to the presence of the triazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the tert-butyl group, methoxyphenyl moiety, and benzamide group further enhances its versatility and applicability in various fields.

Properties

IUPAC Name

4-[5-tert-butyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-20(2,3)19-23-22-18(14-7-5-13(6-8-14)17(21)25)24(19)15-9-11-16(26-4)12-10-15/h5-12H,1-4H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYQBZJSSYNYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.